
Alternariol 9-Gentiobioside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alternariol 9-Gentiobioside is a derivative of alternariol, a mycotoxin produced by various species of the fungus Alternaria. This compound is known for its complex structure and potential biological activities. Alternariol itself is often found in contaminated food products such as grains, fruits, and vegetables, and has been studied for its toxicological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alternariol 9-Gentiobioside typically involves the glycosylation of alternariol. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer a sugar moiety to alternariol under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and acceptors in the presence of catalysts such as Lewis acids .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the challenges associated with large-scale synthesis. advancements in biotechnological methods, including the use of engineered microorganisms, have shown promise in producing this compound more efficiently .
Chemical Reactions Analysis
Types of Reactions
Alternariol 9-Gentiobioside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones .
Scientific Research Applications
Chemistry: It serves as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: Research has focused on its effects on cellular processes, including its potential as an anticancer agent.
Medicine: Studies have explored its pharmacological properties, such as its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of Alternariol 9-Gentiobioside involves several pathways:
Cytotoxicity: It induces cell death through the generation of reactive oxygen species, leading to oxidative stress and mitochondrial dysfunction.
Anti-inflammatory: It modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Cell Cycle Arrest: It can halt the cell cycle, preventing the proliferation of cancer cells.
Apoptosis: It triggers programmed cell death through the activation of caspases and other apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
Alternariol: The parent compound, known for its toxicological effects.
Alternariol 9-Methyl Ether: A derivative with similar biological activities.
Alternariol 3-Sulfate: Another derivative with distinct chemical properties
Uniqueness
Alternariol 9-Gentiobioside is unique due to its glycosylated structure, which enhances its solubility and potentially modifies its biological activity. This makes it a valuable compound for studying the effects of glycosylation on mycotoxins and their derivatives .
Properties
Molecular Formula |
C26H30O15 |
|---|---|
Molecular Weight |
582.5 g/mol |
IUPAC Name |
3,7-dihydroxy-1-methyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C26H30O15/c1-8-2-9(28)3-13-16(8)11-4-10(5-12(29)17(11)24(36)39-13)38-26-23(35)21(33)19(31)15(41-26)7-37-25-22(34)20(32)18(30)14(6-27)40-25/h2-5,14-15,18-23,25-35H,6-7H2,1H3/t14-,15-,18-,19-,20+,21+,22-,23-,25-,26-/m1/s1 |
InChI Key |
FDXXHVUYQVMVEL-QFEMTIKASA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)C(=O)O2)O |
Canonical SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)C(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[(2S)-1-[(2S)-2-[(5-carbamimidoylthiophen-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-1-oxo-3,3-diphenylpropan-2-yl]amino]acetic acid](/img/structure/B13436225.png)
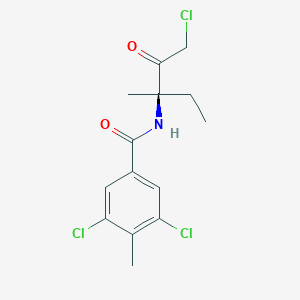
![N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2](/img/structure/B13436244.png)

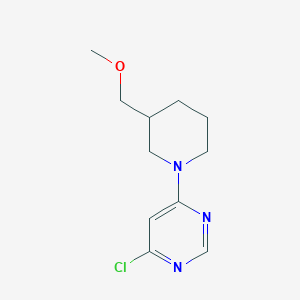
![iso-Miconazole (1-[1-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole)](/img/structure/B13436265.png)
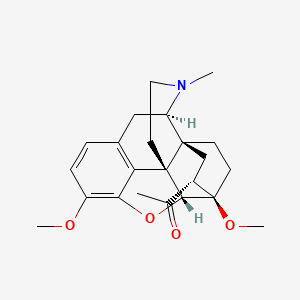



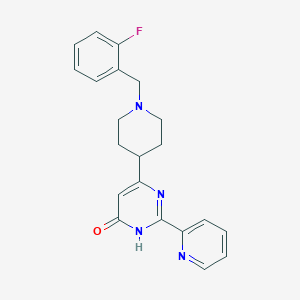
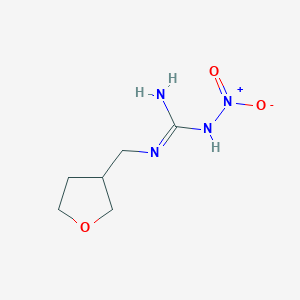
![4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid](/img/structure/B13436286.png)
